N-Methoxycarbonyl-L-tert-leucine
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Overview
Description
N-Methoxycarbonyl-L-tert-leucine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group and a dimethylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxycarbonyl-L-tert-leucine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutanoic acid and methoxycarbonyl chloride.
Formation of Intermediate: The first step involves the reaction of 3,3-dimethylbutanoic acid with methoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the methoxycarbonyl derivative.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methoxycarbonyl-L-tert-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino acid derivatives.
Scientific Research Applications
N-Methoxycarbonyl-L-tert-leucine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methoxycarbonyl-L-tert-leucine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. It may also interact with receptors or transporters, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((Methoxycarbonyl)amino)-3-methylbutanoic acid
- 2-((Methoxycarbonyl)amino)-3,3-dimethylpentanoic acid
- 2-((Methoxycarbonyl)amino)-3,3-dimethylhexanoic acid
Uniqueness
N-Methoxycarbonyl-L-tert-leucine is unique due to its specific structural features, such as the presence of a methoxycarbonyl group and a dimethylbutanoic acid backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15NO4 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11) |
InChI Key |
NWPRXAIYBULIEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
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